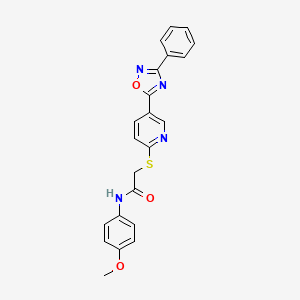

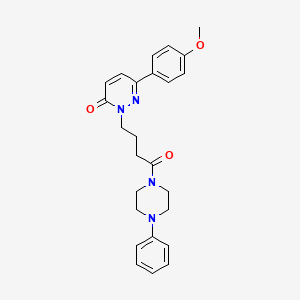

![molecular formula C29H26FN5O4S B2574920 N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1042727-30-9](/img/structure/B2574920.png)

N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide” is a dual p38α MAPK/PDE-4 inhibitor with activity against TNFα-Related Diseases . It has been evaluated in in vitro experiments as well as in ex vivo and in vivo preclinical studies .

Scientific Research Applications

Antioxidant and Anticancer Activity

The compound has shown notable antioxidant and anticancer activities. Novel derivatives, related structurally, have been synthesized, exhibiting higher antioxidant activity compared to well-known antioxidants like ascorbic acid. These derivatives have also demonstrated cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential for further investigation in cancer therapy (Tumosienė et al., 2020).

Antibacterial Evaluation

Another research avenue explores the compound's antibacterial properties. A related novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized and exhibited activity against bacterial strains. The study's focus on the compound's structure, along with Raman analysis, crystal structure, and Hirshfeld Surface analysis, contributes to understanding its potential antibacterial applications (Geesi et al., 2020).

Imaging Applications

The compound's derivatives have also been applied in imaging studies. For instance, synthesis of [11C]gefitinib, which inhibits the epidermal growth factor receptor tyrosine kinase, utilized a derivative for positron emission tomography (PET) imaging. This research highlights the compound's relevance in developing diagnostic tools for diseases such as cancer (Holt et al., 2006).

Synthesis and Biological Properties

Further exploration into the compound's synthesis and biological properties revealed activities against various biological targets. Studies on derivatives have shown a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition, underscoring the compound's versatility in drug discovery and therapeutic applications (Markosyan et al., 2008).

Mechanism of Action

This compound acts as a dual p38α MAPK/PDE-4 inhibitor, which means it inhibits the activity of both p38α MAPK and PDE-4 . These enzymes are involved in inflammatory responses, and inhibiting them can help reduce inflammation. This compound has been shown to suppress the release of tumor necrosis factor alpha (TNFα), a key mediator of inflammation .

Future Directions

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O4S/c1-39-21-12-10-20(11-13-21)32-26(37)17-40-29-34-23-5-3-2-4-22(23)27-33-24(28(38)35(27)29)14-15-25(36)31-16-18-6-8-19(30)9-7-18/h2-13,24H,14-17H2,1H3,(H,31,36)(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAMHHWJPUYSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

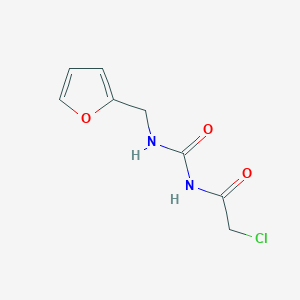

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)

![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

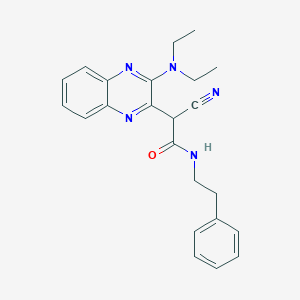

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)

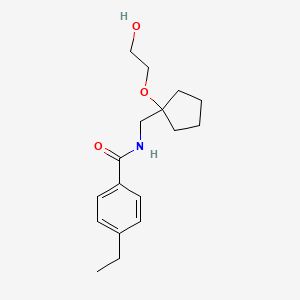

![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)